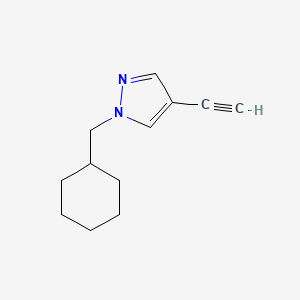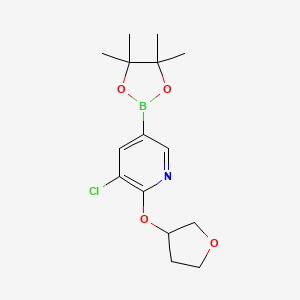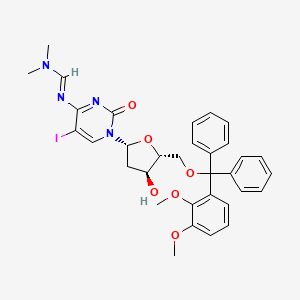![molecular formula C10H9F4NO B12074871 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)
3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine is a synthetic organic compound characterized by the presence of a fluoro-substituted phenoxy group attached to an azetidine ring. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-(trifluoromethyl)phenol and azetidine.
Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydride (NaH). This phenoxide is then reacted with azetidine under suitable conditions to form the desired product.
Catalysts and Solvents: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with unique properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenol: A precursor in the synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another fluorinated compound with similar structural features.
Trifluoromethyl-substituted azetidines: Compounds with similar azetidine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a fluoro-substituted phenoxy group and an azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F4NO |
|---|---|
Peso molecular |
235.18 g/mol |
Nombre IUPAC |
3-[2-fluoro-5-(trifluoromethyl)phenoxy]azetidine |
InChI |
InChI=1S/C10H9F4NO/c11-8-2-1-6(10(12,13)14)3-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2 |
Clave InChI |
LVTOXPPSXSJGCE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=C(C=CC(=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)






![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)




